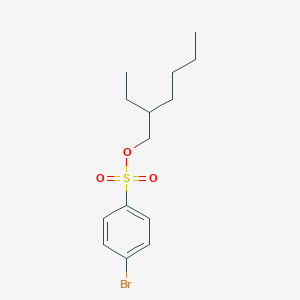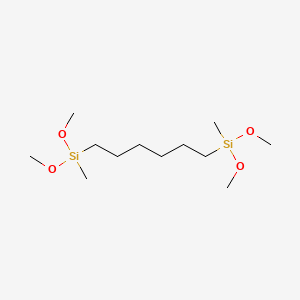![molecular formula C14H13Cl2N3O2 B12573618 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide CAS No. 642085-71-0](/img/structure/B12573618.png)
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-Diclorofenil)metoxi]-N-etilpirazina-2-carboxamida es un compuesto sintético conocido por sus diversas aplicaciones en la investigación científica. Este compuesto se caracteriza por su estructura química única, que incluye un anillo de pirazina sustituido con un grupo 2,6-diclorofenil y un grupo carboxamida de etilo. Es un sólido cristalino blanco que es soluble en disolventes orgánicos como el etanol y el metanol.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-[(2,6-Diclorofenil)metoxi]-N-etilpirazina-2-carboxamida normalmente implica la reacción de cloruro de 2,6-diclorobencilo con 5-hidroxi-N-etilpirazina-2-carboxamida en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas de síntesis similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-[(2,6-Diclorofenil)metoxi]-N-etilpirazina-2-carboxamida se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo aromático clorado.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
5-[(2,6-Diclorofenil)metoxi]-N-etilpirazina-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-[(2,6-Diclorofenil)metoxi]-N-etilpirazina-2-carboxamida implica su interacción con objetivos moleculares específicos en los sistemas biológicos. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos moleculares exactos aún se están investigando, pero se cree que involucran la modulación de las vías de transducción de señales y la expresión genética.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-[(2,6-Diclorofenil)metoxi]-N-metilpirazina-2-carboxamida
- 5-[(2,6-Diclorofenil)metoxi]-N-propilpirazina-2-carboxamida
- 5-[(2,6-Diclorofenil)metoxi]-N-butilpirazina-2-carboxamida
Unicidad
5-[(2,6-Diclorofenil)metoxi]-N-etilpirazina-2-carboxamida es única debido a su patrón de sustitución específico y la presencia del grupo carboxamida de etilo, que confiere propiedades químicas y biológicas distintas. En comparación con sus análogos, este compuesto exhibe diferente reactividad y potencia en diversas aplicaciones, lo que lo convierte en una molécula valiosa para la investigación y el desarrollo.
Propiedades
Número CAS |
642085-71-0 |
|---|---|
Fórmula molecular |
C14H13Cl2N3O2 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
5-[(2,6-dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-2-17-14(20)12-6-19-13(7-18-12)21-8-9-10(15)4-3-5-11(9)16/h3-7H,2,8H2,1H3,(H,17,20) |
Clave InChI |
PLUMVIOGFSTNIR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)


![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)

![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)



